4-Chloro-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-Chloro-2-(trifluoromethyl)benzaldehyde (CTFMB) is a chemical compound belonging to the class of aldehydes. It is a colorless, crystalline solid with a melting point of 38–39 °C. CTFMB is commonly used in organic synthesis as a reagent or intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Synthesis and Properties of Complexes
One study detailed the synthesis of aluminum and zinc quinolates using 4-Methyl(methoxy or chloro)benzaldehyde, which reacted with 2-methyl-8-quinolinol to afford substituted 2-styryl-8-quinolinol. These compounds were then used as chelating ligands to prepare aluminum and zinc complexes. The research explored the spectroscopic, thermal, thermomechanical, and optical properties of these complexes, noting significant improvements in thermal stability and processability compared to reference complexes. The solutions of these complexes emitted blue-green light, with photoluminescence maxima considerably red-shifted relative to standard AlQ3 and ZnQ2 complexes (Barberis & Mikroyannidis, 2006).
Catalysis and Oxidation Reactions
Another area of application involves the catalytic properties of materials for oxidation reactions. For instance, a study on the preparation, characterization, and application of sulfated Ti-SBA-15 as a catalyst for the oxidation of benzyl alcohol to benzaldehyde highlighted a threefold increase in oxidative property by treatment with chlorosulfonic acid. Enhanced acidity of the catalyst was shown to increase benzyl alcohol conversion without affecting benzaldehyde selectivity (Sharma, Soni, & Dalai, 2012).
Photocatalysis and Environmental Applications
Research into fluorinated microporous polyaminals for adsorption of carbon dioxide showcased the use of 4-trifluoromethylbenzaldehyde among other monoaldehyde compounds to react with melamine, yielding hyper-cross-linked microporous polyaminal networks. These fluorinated polymers demonstrated increased BET specific surface areas and improved CO2 adsorption capabilities, highlighting their potential in environmental applications (Li, Zhang, & Wang, 2016).
Metal-Organic Frameworks and Catalytic Properties
The improved synthesis, thermal stability, and catalytic properties of the metal-organic framework compound Cu3(BTC)2 were also explored, with findings suggesting potential applications in heterogeneous catalysis (Schlichte, Kratzke, & Kaskel, 2004).
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFINSWGYAZBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381234 | |
Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
320-43-4 | |
Record name | 4-Chloro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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